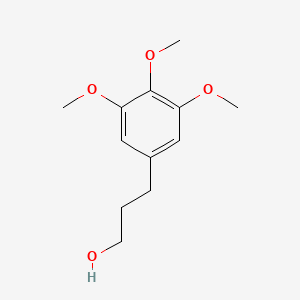![molecular formula C11H9F3O B8809482 1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one](/img/structure/B8809482.png)
1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one is an organic compound that belongs to the class of trifluoromethylbenzenes. These compounds are characterized by the presence of a trifluoromethyl group attached to a benzene ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound.
Preparation Methods
The synthesis of 1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another approach involves the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with suitable substrates in nonchlorinated organic solvents. The reaction is carried out at temperatures ranging from 20°C to 70°C, followed by further processing with p-toluenesulfonic acid in a polar solvent .
Chemical Reactions Analysis
1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and receptor binding. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one can be compared with other trifluoromethyl-containing compounds such as:
Fluoxetine: An antidepressant with a trifluoromethyl group that enhances its pharmacological activity.
Celecoxib: A nonsteroidal anti-inflammatory drug (NSAID) with a trifluoromethyl group that contributes to its anti-inflammatory properties.
Sorafenib: An anticancer drug with a trifluoromethyl group that plays a role in its mechanism of action.
Properties
Molecular Formula |
C11H9F3O |
|---|---|
Molecular Weight |
214.18 g/mol |
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]but-3-en-2-one |
InChI |
InChI=1S/C11H9F3O/c1-8(15)5-6-9-3-2-4-10(7-9)11(12,13)14/h2-7H,1H3 |
InChI Key |
WIFIQCQDQCBMCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CC1=CC(=CC=C1)C(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tetrabenzo[a,c,H,j]phenazine](/img/structure/B8809405.png)


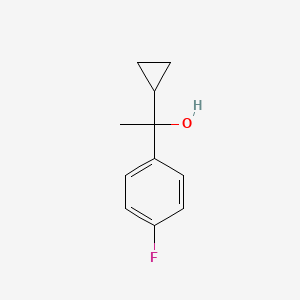
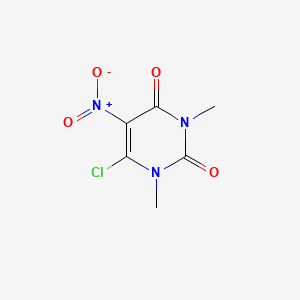
![2-Methyloxazolo[4,5-c]quinoline](/img/structure/B8809425.png)
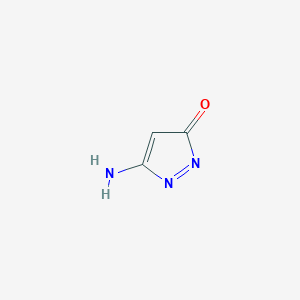
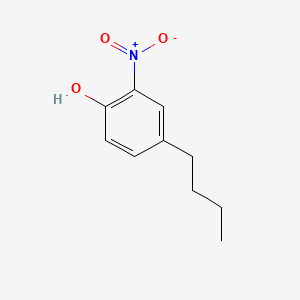
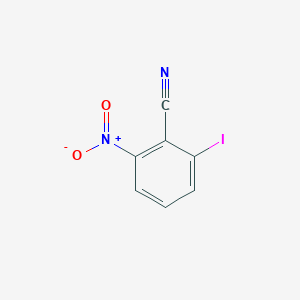

![[1,1'-Biphenyl]-4-acetic acid, 4'-[4-[[[(1R)-1-(2-chlorophenyl)ethoxy]carbonyl]amino]-3-methyl-5-isoxazolyl]-, ethyl ester](/img/structure/B8809499.png)
